molecular formula C4H8ClN5O B2767257 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride CAS No. 1877910-73-0

2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride

Cat. No.: B2767257
CAS No.: 1877910-73-0
M. Wt: 177.59
InChI Key: WZKDSSKQZSHGLW-UHFFFAOYSA-N
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Future Directions

The future directions for research on 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their broad range of biological activities, these compounds hold immense potential to significantly advance medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride typically involves the reaction of 1,2,3-triazole with acetohydrazide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows: [ \text{1,2,3-Triazole} + \text{Acetohydrazide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Properties

IUPAC Name

2-(triazol-1-yl)acetohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.ClH/c5-7-4(10)3-9-2-1-6-8-9;/h1-2H,3,5H2,(H,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKDSSKQZSHGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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